molecular formula C32H29F2N5O B453816 (4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

(4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

Cat. No.: B453816
M. Wt: 537.6g/mol
InChI Key: JAAZXRWISBJMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a benzhydryl group attached to a piperazine ring, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multi-step proceduresThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

(4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is unique due to its specific combination of functional groups and structural features. The presence of the benzhydryl-piperazine moiety and the difluoromethyl group distinguishes it from other similar compounds, potentially leading to unique biological activities and applications .

Properties

Molecular Formula

C32H29F2N5O

Molecular Weight

537.6g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C32H29F2N5O/c1-22-12-14-23(15-13-22)27-20-28(30(33)34)39-31(36-27)26(21-35-39)32(40)38-18-16-37(17-19-38)29(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,20-21,29-30H,16-19H2,1H3

InChI Key

JAAZXRWISBJMJE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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